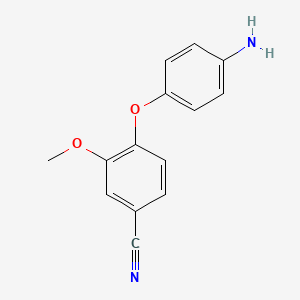

4-(4-Aminophenoxy)-3-methoxybenzonitrile

説明

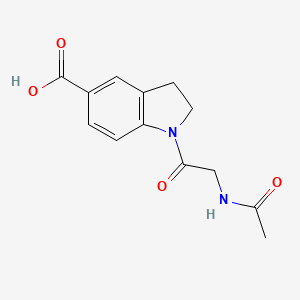

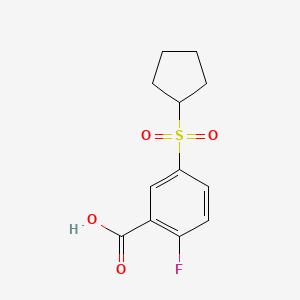

4-(4-Aminophenoxy)-3-methoxybenzonitrile is an aromatic compound that contains amine and ether groups . It has a molecular weight of 292.34 . It is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

While specific synthesis methods for 4-(4-Aminophenoxy)-3-methoxybenzonitrile were not found, similar compounds have been synthesized through multi-step reactions . For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 . This indicates that the compound has a complex structure with multiple aromatic rings, ether linkages, and amine groups.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is likely to have high thermal stability, as similar compounds have shown a temperature of 10% weight loss over 480°C .科学的研究の応用

1. Synthesis of Novel Polyimides

- Application Summary: This compound is used in the synthesis of novel polyimides. A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Methods of Application: The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films .

- Results: These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

2. Potential Selective Anticancer Agent

- Application Summary: A flavone derivative displaying a 4′-aminophenoxy moiety has been identified as a potential selective anticancer agent in NSCLC tumor cells .

- Methods of Application: The cytotoxicity of this compound was investigated in vitro in two models of human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1975) by using MTT assay .

- Results: One of the aminophenoxy flavone derivatives (APF-1) was found to be effective at low micromolar concentrations in both lung cancer cell lines with a higher selective index (SI). Flow cytometric analyses showed that APF-1 induced apoptosis and cell cycle arrest in the G2/M phase through the up-regulation of p21 expression .

3. Synthesis of Highly Transparent Aromatic Polyamides

- Application Summary: This compound is used in the synthesis of highly transparent aromatic polyamides (PAs). An unsymmetrical diamine monomer having trifluoromethyl (CF3) groups, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, was polymerized with several dicarboxylic acid monomers via the Yamazaki–Higashi polycondensation method .

- Methods of Application: The polyamides were soluble in many polar organic solvents at room temperature. Flexible and transparent films of the polyamides were prepared by solution casting .

- Results: These polymer films show good optical transparencies with cut-off wavelengths of 337–367 nm and transparencies of 88%–90% at 550 nm. In addition, all the polymers were thermally stable over 400 °C and exhibited glass transition temperatures (Tg) higher than 300 °C .

4. Synthesis of Colorless Polyimides

- Application Summary: A new aromatic polyimides (PIs) having asymmetric aromatic diamine with methyl groups at the ortho position of the amino group has been developed to prepare transparent film in the visible region. The all aromatic PIs presented here are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride .

- Methods of Application: The new asymmetric aromatic diamine, 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), was designed and synthesized to prepare APIs with commercial aromatic dianhydrides .

- Results: The PIs exhibit good optical transparency, such as cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm. In addition, all PIs show low refractive indices in the range of 1.567-1.637 at wavelength of 637 nm and low birefringence .

5. Synthesis of Highly Transparent Aromatic Polyamides

- Application Summary: This compound is used in the synthesis of highly transparent aromatic polyamides (PAs). An unsymmetrical diamine monomer having trifluoromethyl (CF3) groups, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, was polymerized with several dicarboxylic acid monomers via the Yamazaki–Higashi polycondensation method .

- Methods of Application: The polyamides were soluble in many polar organic solvents at room temperature. Flexible and transparent films of the polyamides were prepared by solution casting .

- Results: These polymer films show good optical transparencies with cut-off wavelengths of 337–367 nm and transparencies of 88%–90% at 550 nm. In addition, all the polymers were thermally stable over 400 °C and exhibited glass transition temperatures (Tg) higher than 300 °C .

6. Synthesis of Colorless Polyimides

- Application Summary: A new aromatic polyimides (PIs) having asymmetric aromatic diamine with methyl groups at the ortho position of the amino group has been developed to prepare transparent film in the visible region. The all aromatic PIs presented here are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride .

- Methods of Application: The new asymmetric aromatic diamine, 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), was designed and synthesized to prepare APIs with commercial aromatic dianhydrides .

- Results: The PIs exhibit good optical transparency, such as cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm. In addition, all PIs show low refractive indices in the range of 1.567-1.637 at wavelength of 637 nm and low birefringence .

Safety And Hazards

特性

IUPAC Name |

4-(4-aminophenoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHXQYWPLSEXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)-3-methoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)